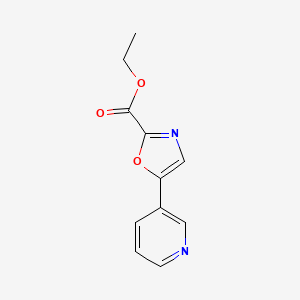

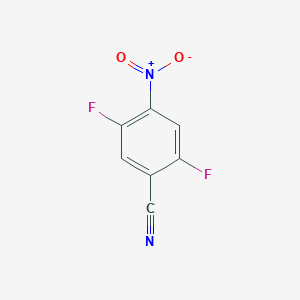

![molecular formula C10H7NO4S B1428672 Methyl 4-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-87-2](/img/structure/B1428672.png)

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate

概要

説明

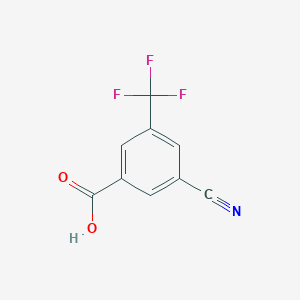

“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is a derivative of benzo[b]thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be analyzed using various techniques. For example, X-ray crystallography can be used to determine the three-dimensional arrangement of atoms in the molecule . In addition, Infrared (IR) spectroscopy can be used to identify functional groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” can be complex and varied. For example, it can undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis

“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.23 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined using various experimental techniques.科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Benzo[b]thiophene-diaryl urea derivatives have been designed and synthesized for potential use as anticancer agents . These compounds have shown promising antiproliferative activities against HT-29 and A549 cancer cell lines .

- Methods of Application : A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives. The in vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

- Results or Outcomes : Three compounds exhibited antiproliferative activities on both cell lines comparable to that of the positive reference drug sorafenib. Notably, one compound demonstrated the highest activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively .

Material Science and Industrial Chemistry

- Scientific Field : Material Science and Industrial Chemistry

- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications are advancements in the fields of industrial chemistry and material science, particularly in the development of organic semiconductors, OFETs, and OLEDs .

Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : 3-Aminobenzo[b]thiophene scaffolds have been used in the preparation of kinase inhibitors . These inhibitors have shown promise in fragment-based drug discovery and in hit identification or lead development .

- Methods of Application : Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .

- Results or Outcomes : The synthesized compounds have shown great promise in fragment-based drug discovery and in hit identification or lead development .

Nonsteroidal Anti-Inflammatory Drug

- Scientific Field : Pharmacology

- Summary of Application : Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Suprofen has been used as a nonsteroidal anti-inflammatory drug .

Inhibitors of Kinase Targets

- Scientific Field : Medicinal Chemistry

- Summary of Application : Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases and MAPK-2 kinase .

- Methods of Application : A number of 3-aminothieno[2,3-b]pyridine-2-carboxamide hits were identified from high throughput screening (HTS) as inhibitors of LIMK1, leading to the development of tricyclic derivatives .

- Results or Outcomes : The synthesized compounds have shown great promise in fragment-based drug discovery and in hit identification or lead development .

Preparation of Benzo[b]thiophene-2-carboxylate Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : The condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions gives methyl 5-nitrobenzo[b]thiophene-2-carboxylate in high yield .

- Methods of Application : To a stirred solution of 2-chloro-5-nitrobenzaldehyde in ethanol, were added ethyl 2-mercaptoacetate and K2CO3 .

- Results or Outcomes : The reaction resulted in the formation of methyl 5-nitrobenzo[b]thiophene-2-carboxylate .

将来の方向性

The future directions for “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” could involve further exploration of its potential biological activities and applications. For example, it could be investigated for its potential anticancer properties . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.

特性

IUPAC Name |

methyl 4-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKXWDIHCBEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731585 | |

| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate | |

CAS RN |

34084-87-2 | |

| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

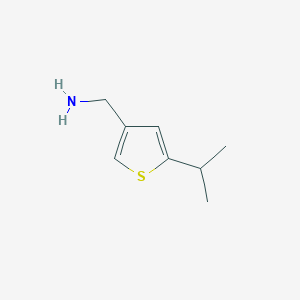

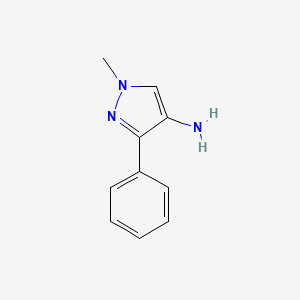

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)

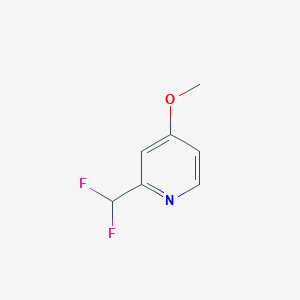

![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)

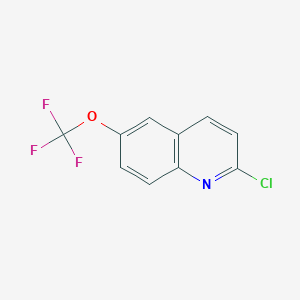

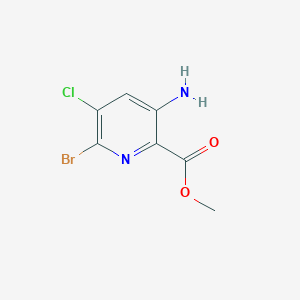

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)